(3-Bromo-5-chlorophenyl)methanamine
Overview
Description
(3-Bromo-5-chlorophenyl)methanamine: is an organic compound with the molecular formula C₇H₇BrClN It is a derivative of benzylamine, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (3-Bromo-5-chlorophenyl)methanamine involves the reduction of 3-bromo-5-chlorobenzamide. The process typically includes the following steps :
Starting Material: 3-bromo-5-chlorobenzamide.
Reagent: Borane dimethyl sulfide complex.
Solvent: Tetrahydrofuran.
Reaction Conditions: The reaction mixture is heated to 60°C for 7 days.
Workup: The solvent is removed, and the reaction is quenched with ethanol. The mixture is then acidified with hydrochloric acid, followed by extraction with ethyl acetate and basification with sodium hydroxide to isolate the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale adaptation of the laboratory synthesis methods, ensuring efficient reaction conditions and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-chlorophenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce imines or nitriles.
Scientific Research Applications
(3-Bromo-5-chlorophenyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, enabling the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chlorophenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets, affecting the overall biological response.
Comparison with Similar Compounds
(3-Bromo-5-chlorobenzylamine): Similar structure but lacks the methanamine group.
(3-Chloro-5-bromobenzylamine): Similar structure with reversed positions of bromine and chlorine.
(3-Bromo-5-fluorophenyl)methanamine: Fluorine substitution instead of chlorine.
Uniqueness: (3-Bromo-5-chlorophenyl)methanamine is unique due to the specific positioning of bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
(3-bromo-5-chlorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUHKVBBFRQHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917388-35-3 | |
Record name | (3-bromo-5-chlorophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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